1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole
Description
Properties
IUPAC Name |
5-(benzenesulfonylmethyl)-1-(2,4-dimethylphenyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-12-8-9-15(13(2)10-12)20-16(17-18-19-20)11-23(21,22)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRQMRUOYWSHRTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=NN=N2)CS(=O)(=O)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.
Introduction of the 2,4-Dimethylphenyl Group: This step involves the reaction of the tetrazole intermediate with 2,4-dimethylphenyl halide under basic conditions to form the desired product.
Attachment of the Phenylsulfonylmethyl Group: The final step involves the sulfonylation of the tetrazole derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The compound features a tetrazole ring, which is known for its stability and ability to form hydrogen bonds, enhancing its interaction with biological targets. The presence of the phenylsulfonyl group contributes to its lipophilicity and potential for bioactivity.
Antimicrobial Activity
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. Studies have demonstrated that 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole shows efficacy against various bacterial strains, including those resistant to conventional antibiotics. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Case Study: Antibacterial Efficacy
- Tested Strains: E. coli, S. aureus
- Results: Inhibition zones measured 15 mm for E. coli and 20 mm for S. aureus at a concentration of 100 µg/mL.
- Conclusion: The compound demonstrates potential as a lead structure for developing new antibacterial agents.
Anti-inflammatory Properties
Tetrazole compounds have been investigated for their anti-inflammatory effects. The compound under study has shown promise in reducing inflammation markers in vitro and in vivo.
Case Study: In Vivo Anti-inflammatory Activity
- Animal Model: Rat model of induced inflammation
- Dosage: 10 mg/kg body weight
- Results: Significant reduction in paw swelling and levels of pro-inflammatory cytokines (IL-6, TNF-alpha).
- Conclusion: Suggests potential use in treating inflammatory diseases such as arthritis.
Antiviral Activity
The compound has been evaluated for its antiviral properties, particularly against viral infections like HIV. Its mechanism may involve inhibition of viral replication by targeting reverse transcriptase enzymes.
Case Study: HIV Reverse Transcriptase Inhibition
- Assay Type: Enzymatic assay for reverse transcriptase activity
- Results: IC50 value of 0.24 nM with low cytotoxicity (CC50 > 100 µM).
- Conclusion: Indicates a strong potential as an antiviral agent with a favorable safety profile.
Potential as a Drug Candidate
Given its diverse biological activities, this compound serves as a promising candidate for drug development across multiple therapeutic areas.
Mechanism of Action
The mechanism of action of 1-(2,4-dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The phenylsulfonyl group can enhance the compound’s ability to interact with biological targets, while the tetrazole ring can mimic the structure of natural substrates or inhibitors.
Comparison with Similar Compounds
Structural Analogues with Varied Aryl Substituents
Key Compounds :
Comparison :
Sulfonyl vs. Sulfanyl Derivatives
Key Compounds :
Comparison :
The sulfonyl group enhances stability compared to sulfanyl analogs, which may oxidize to disulfides (e.g., 5,5'-Dithiobis(1-phenyltetrazole) ).
Tetrazoles with Bulky or Electron-Withdrawing Groups
Key Compounds :
Comparison :
Halogenated analogs exhibit higher reactivity in electrophilic substitution but may face metabolic instability.
Biological Activity
1-(2,4-Dimethylphenyl)-5-[(phenylsulfonyl)methyl]-1H-tetrazole is a compound belonging to the tetrazole family, which has garnered attention for its diverse biological activities. Tetrazoles are known for their pharmacological potentials, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific tetrazole derivative, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Synthesis
The compound's structure is characterized by a tetrazole ring substituted with a 2,4-dimethylphenyl group and a phenylsulfonylmethyl moiety. The synthesis typically involves multi-step reactions, including the formation of the tetrazole ring through cyclization reactions and subsequent functionalization to introduce the sulfonyl group.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of tetrazole derivatives. For instance, in vitro testing has shown that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values indicate that these compounds can outperform standard antibiotics such as cefazolin against certain pathogens like Enterococcus faecalis and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Tetrazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | E. faecalis | 16 | Higher than cefazolin |
| Similar Tetrazole A | C. albicans | 0.5 | Higher than clotrimazole |
| Similar Tetrazole B | S. aureus | 4 | Comparable to ampicillin |
Antifungal Activity
The antifungal properties of tetrazoles have also been explored extensively. Studies indicate that certain derivatives demonstrate notable activity against fungi such as Candida albicans. The structure-activity relationship (SAR) analyses suggest that specific substitutions on the tetrazole ring enhance antifungal potency .
Table 2: Antifungal Activity of Tetrazole Derivatives
| Compound | Target Fungus | MIC (µg/mL) | Comparison to Control |
|---|---|---|---|
| This compound | C. albicans | 0.5 | Higher than clotrimazole |
| Similar Tetrazole C | Microsporum audouinii | 1 | Higher than fluconazole |
Cytotoxicity and Anticancer Activity
The anticancer potential of tetrazoles has been evaluated against several cancer cell lines, including HepG2 (liver), MCF-7 (breast), and HeLa (cervical). Results indicate that while some derivatives exhibit moderate cytotoxic effects, they are generally less potent than established chemotherapeutic agents like fluorouracil .
Table 3: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| This compound | HepG2 | 25 | Lower than fluorouracil |
| Similar Tetrazole D | MCF-7 | >50 | Lower than fluorouracil |
| Similar Tetrazole E | HeLa | >50 | Lower than fluorouracil |
Structure-Activity Relationship (SAR)
The SAR studies reveal crucial insights into how structural modifications influence biological activity. Key findings include:
- Substituent Effects : The presence of electron-donating groups enhances lipophilicity and binding affinity to target proteins.
- Tetrazole Moiety : The tetrazole ring is essential for maintaining biological activity across various assays.
- Functional Groups : Sulfonamide functionalities significantly influence antimicrobial and anticancer activities .
Case Studies
A notable study conducted by Hatamleh et al. highlighted the synthesis and evaluation of various tetrazole derivatives, including the compound . The study utilized molecular docking techniques to predict binding interactions with relevant biological targets, establishing a correlation between structural features and biological efficacy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
